N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide
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Overview
Description
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide is a complex organic compound that features a unique structure combining imidazo[2,1-b]thiazole and thiazole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the imidazo[2,1-b]thiazole core, which can be synthesized via cyclization reactions involving thioamides and α-halo ketones
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development. Studies often focus on its interaction with biological targets and its efficacy in various disease models.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers or as a component in specialty chemicals.
Mechanism of Action
The mechanism by which N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide exerts its effects is often related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to changes in cellular processes and biological outcomes. Detailed studies are required to elucidate the exact pathways and interactions involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethanamine
- (2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine
Uniqueness
Compared to similar compounds, N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide stands out due to its additional functional groups, which can enhance its reactivity and potential biological activity. The presence of both imidazo[2,1-b]thiazole and thiazole moieties provides a unique scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS2/c1-10-14(23-9-17-10)15(21)18-12-5-3-2-4-11(12)13-8-20-6-7-22-16(20)19-13/h2-5,8-9H,6-7H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGIECPVASRYRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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